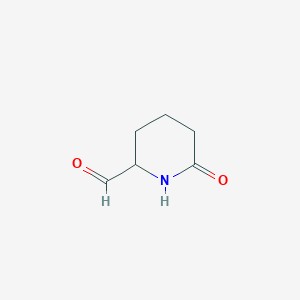2-Pyridone-6-carboxaldehyde
CAS No.:
Cat. No.: VC14419977
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H9NO2 |
|---|---|
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 6-oxopiperidine-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H9NO2/c8-4-5-2-1-3-6(9)7-5/h4-5H,1-3H2,(H,7,9) |
| Standard InChI Key | LXDWONXTGDWNLA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC(=O)C1)C=O |
Introduction
Chemical Identity and Structural Characteristics
2-Pyridone-6-carboxaldehyde (CAS: 358751-77-6) is a heterocyclic organic compound with the molecular formula . It belongs to the pyridone family, characterized by a six-membered aromatic ring containing one nitrogen atom and a ketone group at the 2-position. The compound features a carboxaldehyde substituent at the 6-position, distinguishing it from simpler pyridine derivatives. Its systematic IUPAC name is 6-oxo-1,6-dihydropyridine-2-carbaldehyde, and it is alternatively referred to as 6-hydroxypicolinaldehyde or 6-hydroxy-2-pyridinecarboxaldehyde .
Physical and Chemical Properties
Key physical properties include:
The compound’s structure was confirmed via X-ray crystallography, revealing a planar pyridone ring with the aldehyde group at C6 . Spectroscopic data (FT-IR, NMR, NMR) corroborate the presence of characteristic functional groups:
-
FT-IR: Bands at 1662 cm (C=O ketone) and 2228 cm (C≡N in related derivatives) .
-
NMR: A singlet at 3.81 ppm (methyl group) and signals for the aldehyde proton ( 9.8–10.2 ppm) .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
2-Pyridone-6-carboxaldehyde is typically synthesized via oxidation of 6-hydroxymethyl-2-pyridone or through cyclocondensation reactions. A green approach involving infrared (IR) irradiation has been reported for related pyridones, yielding derivatives in moderate-to-excellent yields . For example:
-
Cyclocondensation of 4H-pyrans:
-
Halopyridinium Salt Route:
Mechanistic Insights
The reaction mechanism often involves dual activation of substrates. For instance, in the halopyridinium route, deprotonation generates a pyridinium ylide, which reacts with aldehydes to form an aldol intermediate. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) and elimination yield the final product .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediate
2-Pyridone-6-carboxaldehyde serves as a precursor for bioactive molecules and pharmaceutical agents. For example:
-
Antiviral and Anticancer Agents: Pyridone derivatives exhibit inhibitory activity against kinases and viral proteases .
-
Schiff Base Ligands: The aldehyde group reacts with amines to form imines, which coordinate metals in catalysis or medicinal chemistry .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | Avoid ingestion; use PPE |
| H315: Skin irritation | Wear gloves and lab coats |
| H411: Toxic to aquatic life | Dispose via approved waste systems |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume